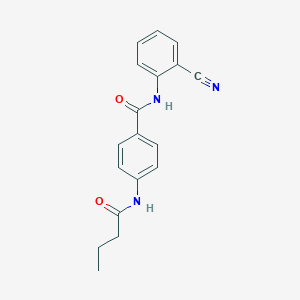
4-(butanoylamino)-N-(2-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butanoylamino)-N-(2-cyanophenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In
Mecanismo De Acción
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to be a selective inhibitor of the NF-κB pathway, with little or no effect on other signaling pathways.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. These effects have been observed in various cell types, including cancer cells, immune cells, and neuronal cells. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has also been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to inhibit the pathway in various cell types, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082, including the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential side effects and toxicity. Further research is also needed to fully understand its mechanism of action and its interactions with other signaling pathways. Overall, 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Métodos De Síntesis
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 can be synthesized using a multistep process involving the reaction of 4-aminobenzamide with butanoyl chloride, followed by the reaction with 2-cyanophenylboronic acid. The resulting product is then purified using column chromatography to obtain pure 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082.
Aplicaciones Científicas De Investigación
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been extensively used in scientific research as a selective inhibitor of the NF-κB pathway. This pathway plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of the pathway. This inhibition has been observed in various cell types, including cancer cells, immune cells, and neuronal cells.
Propiedades
Nombre del producto |
4-(butanoylamino)-N-(2-cyanophenyl)benzamide |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-5-17(22)20-15-10-8-13(9-11-15)18(23)21-16-7-4-3-6-14(16)12-19/h3-4,6-11H,2,5H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
GHDSQERWSMMFAU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
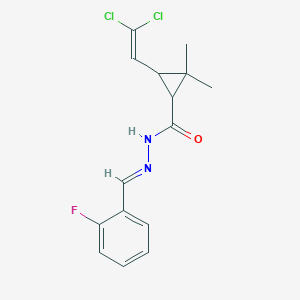
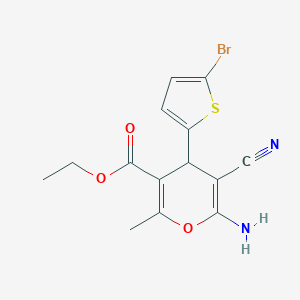
![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
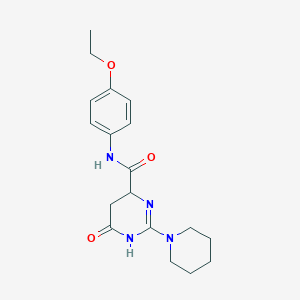
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
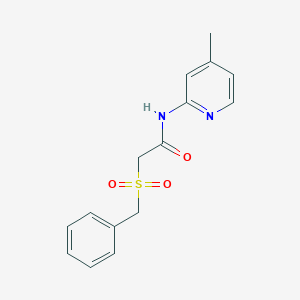
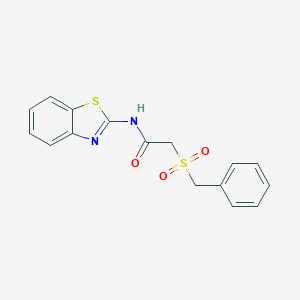
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
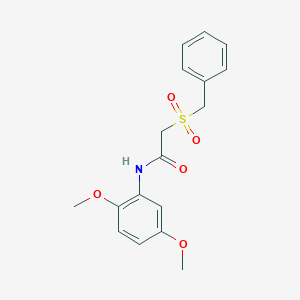
![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)